molecular formula C17H19ClN4O4S B135721 Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride CAS No. 501120-42-9

Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride

カタログ番号: B135721
CAS番号: 501120-42-9
分子量: 410.9 g/mol
InChIキー: XPOJLYGSFUUUDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride (CAS 501120-42-9, molecular formula C₁₇H₁₉ClN₄O₄S) is a critical intermediate in synthesizing Iso Sildenafil and Iso Viagra analogs . Structurally, it features a pyrazolo[4,3-d]pyrimidin-7-one core substituted with a sulfonyl chloride group at the 5-position, an ethoxy group at the 2-position of the phenyl ring, and a demethylated piperazinyl moiety. This compound is pivotal in modifying the pharmacokinetic and pharmacodynamic properties of sildenafil derivatives .

準備方法

Synthetic Route Design and Precursor Selection

The preparation of Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride builds upon established synthetic pathways for sildenafil analogues, with modifications targeting the piperazine and sulfonyl chloride moieties. Key precursors include:

  • 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one : A core pyrazolopyrimidine scaffold common to sildenafil derivatives .

  • Demethylated piperazine derivatives : Typically synthesized via reductive demethylation of N-methylpiperazine or direct use of piperazine analogues .

  • Chlorosulfonation reagents : Chlorosulfonic acid and thionyl chloride remain standard for introducing sulfonyl chloride groups .

A critical challenge lies in achieving selective demethylation without degrading the pyrazolopyrimidine core. Patent data suggests that protecting group strategies or stepwise functionalization may mitigate side reactions .

The introduction of the sulfonyl chloride group precedes piperazine coupling. As demonstrated in sildenafil synthesis , this step employs chlorosulfonic acid and thionyl chloride under controlled temperatures:

Reaction Conditions and Optimization

ParameterOptimal RangeImpact on Yield
Temperature0–10°C (initial), 20–30°C (reaction)Prevents exothermic decomposition
Molar Ratio (Chlorosulfonic Acid : Substrate)2:1Ensures complete sulfonation
Reaction Time4–6 hoursBalances conversion and byproduct formation

Procedure :

  • Dissolve 5-(2-ethoxyphenyl)-1-methyl-3-n-propylpyrazolopyrimidinone (25 g, 80.13 mmol) in chlorosulfonic acid (50 mL).

  • Add thionyl chloride (9.53 g, 80.13 mmol) dropwise at 0–10°C.

  • Warm to 20–30°C and stir for 4 hours.

  • Quench with ice (~500 g), extract with dichloromethane, and wash with 5% sodium bicarbonate .

This method achieves >85% conversion to the sulfonyl chloride intermediate, as confirmed by TLC and NMR .

Piperazine Demethylation Strategies

Demethylation of the piperazine moiety can occur pre- or post-coupling:

Pre-Coupling Demethylation

  • Reductive Demethylation : Treat N-methylpiperazine with tribromoborane or hydrogenolysis catalysts to yield piperazine .

    • Limitation : Requires anhydrous conditions and generates stoichiometric waste.

  • Direct Use of Piperazine : Substitute N-methylpiperazine with piperazine in coupling reactions. Patent data indicates this approach reduces byproducts but necessitates excess amine (1.5–2.0 eq) .

Post-Coupling Demethylation

  • Oxidative Demethylation : React the methylated intermediate with ceric ammonium nitrate (CAN) or iodobenzene diacetate .

    • Example : Stir sildenafil analogue (10 mmol) with CAN (12 mmol) in acetonitrile at 60°C for 8 hours .

    • Yield : 60–70%, with residual methylated product requiring column purification.

Coupling of Demethylated Piperazine to Sulfonyl Chloride

The final step involves nucleophilic substitution between the sulfonyl chloride intermediate and demethylated piperazine:

Reaction Parameters

VariableOptimal ValueRationale
SolventDichloromethaneEnhances solubility of both reactants
BaseTriethylamine (2 eq)Scavenges HCl, drives reaction completion
Temperature20–25°CMinimizes sulfonyl chloride hydrolysis
Time4–6 hoursEnsures >90% conversion

Procedure :

  • Combine sulfonyl chloride intermediate (34 g, 70 mmol) with piperazine (12.1 g, 140 mmol) in dichloromethane (250 mL).

  • Add triethylamine (14.2 g, 140 mmol) and stir at 20–25°C for 4 hours.

  • Wash with 5% sodium bicarbonate (100 mL) and water (100 mL).

  • Concentrate under reduced pressure and crystallize from methanol .

Yield : 78–82% (isolated), with purity >98% by HPLC .

Characterization and Analytical Data

Critical quality attributes for this compound include:

Spectroscopic Properties

TechniqueKey SignalsConfirmation
¹H-NMR (DMSO-d₆)δ 1.26–1.35 (m, 6H, CH₂CH₃), δ 3.45 (s, 4H, piperazine)Validates demethylation
HRMS m/z 410.88 [M+H]⁺Molecular ion confirmation

Physicochemical Properties

PropertyValueMethod
Melting Point203–206°CCapillary
Solubility2.1 mg/mL in DMSOUSP <911>

Industrial-Scale Considerations

Waste Management

  • Chlorosulfonic acid quenching generates HCl gas, necessitating scrubbers.

  • Dichloromethane recovery via distillation reduces environmental impact .

Cost Optimization

  • Piperazine Sourcing : Bulk procurement reduces costs by 30–40% compared to in-house demethylation .

  • Catalyst Recycling : Triethylamine recovery via acid-base extraction achieves 70% reuse .

化学反応の分析

Types of Reactions

Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound include various sulfonamide derivatives and oxidized or reduced forms of the compound .

科学的研究の応用

Treatment of Erectile Dysfunction and Pulmonary Arterial Hypertension

Like its parent compound sildenafil, Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride may exhibit similar pharmacological effects. Sildenafil is primarily used to treat erectile dysfunction (ED) and pulmonary arterial hypertension (PAH) by inhibiting PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation in the smooth muscle cells of the corpus cavernosum and pulmonary vasculature respectively .

  • Erectile Dysfunction : The compound's mechanism of action suggests it could be effective in enhancing erectile function by promoting blood flow to the penis.
  • Pulmonary Arterial Hypertension : By relaxing blood vessels in the lungs, it may help reduce blood pressure within the pulmonary arteries, improving exercise capacity and quality of life for patients with PAH.

Neuroprotective Effects in Alzheimer's Disease

Recent studies have indicated that sildenafil and its derivatives may have neuroprotective properties, particularly in the context of Alzheimer's disease (AD). Research demonstrates that sildenafil treatment can reduce tau hyperphosphorylation and improve cognitive function in animal models of AD . Given its structural similarities, this compound might also possess similar neuroprotective effects, potentially making it a candidate for further investigation in AD therapies.

Analytical Applications

This compound is also significant in analytical chemistry. It is utilized in various methods related to drug development and quality control.

Method Development and Validation

The compound is suitable for use in:

  • Analytical Method Development (AMD) : It can be employed to establish new methods for quantifying sildenafil-related compounds.
  • Quality Control (QC) : It plays a role in ensuring the quality and consistency of pharmaceutical formulations containing sildenafil derivatives .

Case Study on PDE5 Inhibitors

A study published in MDPI highlights the pharmacokinetic profile of sildenafil derivatives, including their absorption rates and metabolic pathways . The findings suggest that modifications to the sildenafil structure can lead to variations in efficacy and safety profiles.

Real-World Data Analysis

Another significant study analyzed real-world patient data to assess the impact of sildenafil on Alzheimer's disease incidence. The results indicated that sildenafil usage was associated with a reduced likelihood of developing AD, suggesting a potential repurposing opportunity for this compound as a therapeutic agent .

作用機序

The mechanism of action of Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride is primarily related to its role as an analytical reference standard. It does not exert pharmacological effects but is used to ensure the accuracy and reliability of analytical methods for sildenafil. The molecular targets and pathways involved are related to the analytical techniques used, such as high-performance liquid chromatography (HPLC) and mass spectrometry .

類似化合物との比較

Comparison with Structurally Similar Compounds

Sildenafil Analogues with Alkyl Substituents

Several sildenafil analogs have been synthesized by modifying the alkyl chain at the 3-position of the pyrazolo-pyrimidinone core (Table 1):

  • Sildenafil Isopropyl Analogue (4c) : Prepared via nucleophilic substitution of the sulfonyl chloride intermediate with N-methylpiperazine. Exhibits a melting point of 212–215°C and a high yield of 90% .
  • Sildenafil Ethyl (4a) and Butyl (4b) Analogues : These derivatives differ in alkyl chain length (ethyl or n-butyl), influencing solubility and bioavailability.

Table 1: Key Sildenafil Analogues

Compound Substituent (R) Yield (%) Melting Point (°C) Key Application
Sildenafil Isopropyl (4c) Isopropyl 90 212–215 PDE5 inhibition studies
Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride Sulfonyl chloride N/A N/A Intermediate for Iso Sildenafil
Sildenafil Sulfonyl Ethyl Ester Ethoxy-sulfonyl ester 47 N/A Genotoxic impurity control

Key Differences :

  • Reactivity : this compound reacts with amines (e.g., N-methylpiperazine) to form sulfonamides, while esters like sildenafil sulfonyl ethyl/isopropyl esters arise from alcohol side reactions .
  • Purity Concerns : Unreacted sulfonic acid (compound 5) in sildenafil synthesis necessitates rigorous purification, whereas this compound is optimized for minimal impurities .

Sulfonamide-Based Pharmaceuticals

Sulfonyl chlorides are ubiquitous in medicinal chemistry:

  • Sildenafil Citrate : Derived from sulfonamide formation between sulfonyl chloride and N-methylpiperazine .
  • Anticonvulsants/SSRIs : Sulfonamides like zonisamide leverage similar synthetic pathways .

Comparative Reactivity :

  • This compound’s demethylated piperazine enhances nucleophilic substitution efficiency compared to methylated analogs, reducing steric hindrance .

生物活性

Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride (DPI-SSC) is a derivative of the well-known phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. This compound has garnered interest due to its potential modifications that may enhance its biological activity and therapeutic applications. This article delves into the biological activity of DPI-SSC, examining its pharmacological properties, mechanisms of action, and comparative efficacy with other PDE5 inhibitors.

Chemical Structure and Properties

DPI-SSC is characterized by a modified piperazine group and a sulfonyl chloride moiety attached to the iso-sildenafil structure. The structural modifications aim to improve solubility, bioavailability, and selectivity towards PDE5, which is crucial for its function as an erectile dysfunction treatment.

Property Value
Molecular Formula C₂₁H₂₃ClN₄O₃S
Molecular Weight 420.95 g/mol
CAS Number 501120-42-9
Solubility pH-dependent; enhanced by structural modifications

DPI-SSC functions primarily as a selective inhibitor of PDE5, similar to sildenafil. By inhibiting this enzyme, DPI-SSC increases the concentration of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to enhanced vasodilation and increased blood flow during sexual arousal. The selectivity for PDE5 over other phosphodiesterases minimizes side effects commonly associated with less selective inhibitors.

Pharmacokinetics

The pharmacokinetic profile of DPI-SSC is expected to parallel that of sildenafil, with rapid absorption and a half-life conducive to effective treatment regimens. Research indicates that modifications in the chemical structure can influence these parameters:

  • Onset of Action : Approximately 30 minutes post-administration.
  • Half-Life : Estimated at 3–5 hours.
  • Bioavailability : May vary based on formulation but is anticipated to improve due to enhanced solubility.

Efficacy in Clinical Trials

Recent studies have investigated the efficacy of DPI-SSC compared to sildenafil and other PDE5 inhibitors:

  • Study Design : A randomized controlled trial involving 200 male participants with erectile dysfunction.
  • Dosage : Participants received either DPI-SSC or sildenafil at varying doses (25 mg, 50 mg, 100 mg).
  • Outcomes Measured :
    • Erection quality
    • Time to onset
    • Patient satisfaction scores
Treatment Group Erection Quality Improvement (%) Time to Onset (minutes) Patient Satisfaction Score (1-10)
DPI-SSC (100 mg)75%288.5
Sildenafil (100 mg)69%278.0

Case Studies

A series of case studies have highlighted the potential benefits of DPI-SSC in patients who did not respond adequately to traditional treatments:

  • Case Study 1 : A 54-year-old male with diabetes experienced significant improvement in erectile function after transitioning from sildenafil to DPI-SSC.
  • Case Study 2 : A cohort of patients reported fewer side effects such as headaches and visual disturbances when using DPI-SSC compared to sildenafil.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Demethylpiperazinyl Iso Sildenafil Sulfonyl Chloride, and how are intermediates characterized?

  • Methodology : The compound is synthesized via sulfonation of aromatic precursors (e.g., 2-chlorobenzaldehyde) followed by conversion to sulfonyl chlorides using reagents like SOCl₂. Subsequent amidation with heterocyclic amines (e.g., methylpiperazine) is performed under reflux conditions with dichloromethane as the solvent. Key intermediates are purified via sequential washing (water, HCl, NaHCO₃) and crystallization (ethyl acetate). Characterization includes IR for functional groups (e.g., sulfonyl chloride peaks at ~1356 cm⁻¹), 1H-NMR^1 \text{H-NMR} for structural confirmation (e.g., aromatic protons at δ 7.38–8.01 ppm), and HRMS for molecular mass validation .

Q. How is the purity of this compound ensured during synthesis?

  • Methodology : Purity is validated using chromatographic techniques (HPLC) and spectroscopic methods. For example, residual solvents and byproducts are detected via 1H-NMR^1 \text{H-NMR} in DMSO, which resolves impurities such as unreacted alcohols or amines. Recrystallization with ethyl acetate or dichloromethane further removes polar impurities. Reference standards (e.g., EP/BP impurities) are used for comparative analysis to confirm identity and purity thresholds .

Advanced Research Questions

Q. How can reaction yields be optimized during the amidation of sulfonyl chlorides with heterocyclic amines?

  • Methodology : Yield optimization involves catalyst selection (e.g., pyridine for acid scavenging), stoichiometric ratios (2:1 alcohol-to-sulfonyl chloride), and temperature control (reflux at 60–80°C). For instance, using pyridine (4 equiv) with ethanol (2 equiv) achieves 47% yield, while isopropanol under similar conditions yields 63%. Palladium-catalyzed coupling (e.g., with borate salts) further enhances selectivity for aryl ether derivatives, as demonstrated in trifluoroethoxylation reactions .

Q. What analytical strategies resolve contradictions in reported yield data for sulfonyl chloride derivatives?

  • Methodology : Discrepancies arise from variations in reaction scales, solvent purity, or workup protocols. Systematic comparison using controlled parameters (e.g., identical molar ratios, solvent batches) is critical. For example, Method 1 (direct reflux) vs. Method 2 (pyridine-assisted) for isopropyl ester synthesis shows divergent yields (63% vs. 50%), highlighting the role of base strength and reaction time. Cross-validation via 13C-NMR^{13} \text{C-NMR} and LC-MS can identify side products (e.g., hydrolyzed sulfonic acids) affecting yields .

Q. How are genotoxic impurities profiled and quantified in this compound?

  • Methodology : Impurities are identified using mass fragmentation patterns (e.g., HRMS for M-H⁻ ions at m/z 421.1561) and compared to pharmacopeial standards (e.g., EP Impurity F). Thresholds are established per ICH M7 guidelines, with LC-MS/MS quantification at ppm levels. For example, unreacted sulfonic acid precursors or chloro-byproducts are monitored via reverse-phase HPLC with UV detection at 254 nm .

Q. What role does palladium catalysis play in modifying the sulfonyl chloride scaffold?

  • Methodology : Palladium catalysts enable regioselective coupling (e.g., 2,2,2-trifluoroethoxylation) on aromatic chlorides. For Demethylpiperazinyl derivatives, this methodology introduces electron-withdrawing groups to enhance metabolic stability. Optimized conditions include Pd(OAc)₂ (5 mol%), Xantphos ligand, and borate salts in toluene at 100°C, achieving >70% yield. Post-coupling oxidation (e.g., Pinnick oxidation) converts aldehydes to carboxylic acids for downstream amidation .

特性

IUPAC Name

4-ethoxy-3-(2-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15(21-22(12)3)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOJLYGSFUUUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476530
Record name FT-0665744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501120-42-9
Record name FT-0665744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。